2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
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Overview
Description
2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is particularly notable for its role as an intermediate in various carbon-carbon and carbon-heteroatom coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. The presence of both fluorine and boron atoms in its structure imparts unique chemical properties, making it valuable in medicinal chemistry and materials science.
Mechanism of Action
Mode of Action
The exact mode of action of 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine typically involves a multi-step process. One common method is the borylation of a fluoropyridine derivative. The reaction is carried out using a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is typically conducted under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Fluorinated Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine has diverse applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of organic electronic materials and polymers.
Biological Studies: Utilized in the design of enzyme inhibitors and probes for biological imaging.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Fluoro-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is unique due to the presence of both fluorine and boron atoms, which enhance its reactivity and stability. This dual functionality makes it particularly valuable in complex organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
2-fluoro-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-10-8-12(9-11-13)14-6-5-7-15(19)20-14/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNSQNVMBCJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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